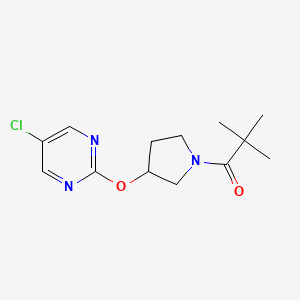
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound that features a pyrimidine ring substituted with a chlorine atom and an oxy group, linked to a pyrrolidine ring
准备方法
The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyrimidine and pyrrolidine.
Reaction Conditions: The key steps involve the formation of the pyrrolidine ring and its subsequent attachment to the pyrimidine ring.
Industrial Production: Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of palladium on carbon (Pd/C) as a catalyst for hydrogenation reactions.
化学反应分析
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but typically include derivatives with modified functional groups on the pyrimidine or pyrrolidine rings.
科学研究应用
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
作用机制
The mechanism of action of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as kinases or G-protein coupled receptors (GPCRs).
Pathways Involved: By binding to these targets, the compound can modulate signaling pathways that regulate cell growth, differentiation, and apoptosis.
相似化合物的比较
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one can be compared with other similar compounds:
生物活性
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound notable for its complex structure and potential pharmacological applications. This compound is characterized by the presence of a chloropyrimidine moiety, a pyrrolidine ring, and a dimethylpropanone group, which contribute to its unique biological properties.
The molecular formula of the compound is C13H15ClN4O2 with a molecular weight of approximately 296.74 g/mol. The presence of chlorine in the pyrimidine ring enhances its reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅ClN₄O₂ |
| Molecular Weight | 296.74 g/mol |
| Solubility | Moderate in polar solvents |
| Structure | Contains pyrrolidine and chloropyrimidine |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various physiological pathways. Preliminary studies suggest that it may exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammation processes. The structure-activity relationship (SAR) indicates that modifications on the heterocycles significantly influence the compound's potency and selectivity.
Biological Activity
Research indicates that compounds similar to this compound possess diverse biological activities:
- Anti-inflammatory : Inhibition of COX enzymes.
- Antibacterial : Potential activity against various bacterial strains.
- Antiviral : Possible effects against viral pathogens.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their pharmacological potential:
- Anti-inflammatory Activity : A study demonstrated that compounds with similar structures effectively reduced inflammation in animal models by inhibiting COX pathways. These findings suggest that this compound could be developed as a therapeutic agent for inflammatory diseases .
- Antibacterial Properties : Another research highlighted the antibacterial efficacy of pyrimidine derivatives against Gram-positive and Gram-negative bacteria, indicating that the incorporation of chlorinated pyrimidines enhances antimicrobial activity .
- Antiviral Effects : Investigations into similar compounds revealed potential antiviral properties, particularly against RNA viruses, suggesting that structural features like the chloropyrimidine moiety may play a significant role in antiviral activity .
Future Directions
Further research is necessary to elucidate the specific mechanisms through which this compound exerts its biological effects. Key areas for future exploration include:
- In vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
- Target Identification : Investigating specific biological targets and pathways influenced by the compound.
- SAR Studies : Exploring modifications to enhance potency and selectivity for therapeutic applications.
属性
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-13(2,3)11(18)17-5-4-10(8-17)19-12-15-6-9(14)7-16-12/h6-7,10H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCZTXMTEZYQRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














